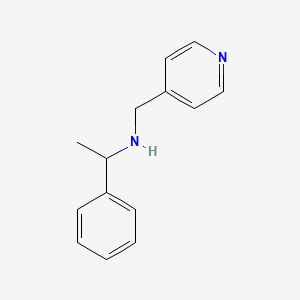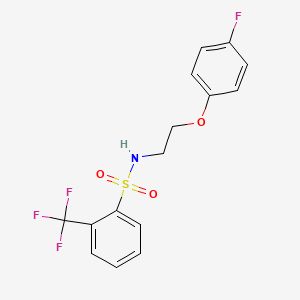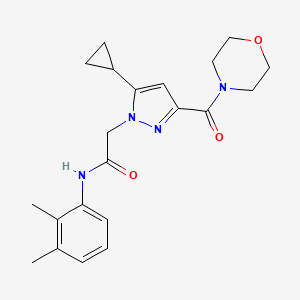
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating the role of hydrogen bonding in self-assembly processes and exhibiting significant antioxidant activity. Such studies highlight the potential of pyrazole-acetamide compounds in developing coordination chemistry and exploring antioxidant properties (Chkirate et al., 2019).
Structural Aspects and Properties of Amides
Investigations into the structural aspects of amide-containing derivatives, such as those related to isoquinoline and quinoline, reveal how interactions with mineral acids can lead to diverse physical states and enhance fluorescence emission. This area of research underscores the importance of structural modifications in altering the physical and chemical properties of amide derivatives (Karmakar et al., 2007).
Antimicrobial and Hemolytic Activity
The synthesis and evaluation of 1,3,4-oxadiazole compounds, including those with morpholine and acetamide groups, for antimicrobial and hemolytic activities point to the therapeutic potential of such derivatives. Notably, some compounds have shown promising activity against microbial species with relatively low toxicity, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).
Anti-Inflammatory and Analgesic Activities
Research into the synthesis of derivatives with specific functional groups, such as isoquinolinylidene acetamides, indicates their potential in exhibiting significant analgesic and anti-inflammatory effects. Such studies are crucial for the discovery of new therapeutic agents capable of managing pain and inflammation (Yusov et al., 2019).
Antitumor Activities
Exploration into the synthesis of new heterocyclic compounds incorporating antipyrine moieties has revealed potential antimicrobial activities against various microorganisms. This line of research opens avenues for the development of compounds with antitumor properties, underscoring the versatility of pyrazolone derivatives in medicinal chemistry (Aly et al., 2011).
properties
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-4-3-5-17(15(14)2)22-20(26)13-25-19(16-6-7-16)12-18(23-25)21(27)24-8-10-28-11-9-24/h3-5,12,16H,6-11,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDZUBUOWCRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

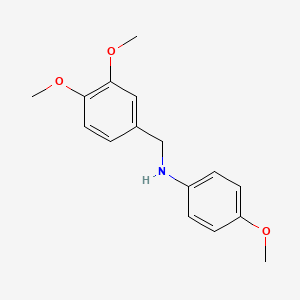
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)
![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)
![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)
![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)
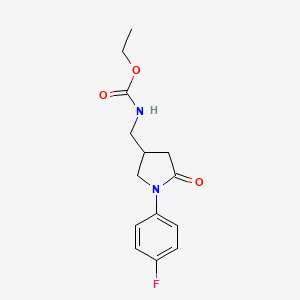

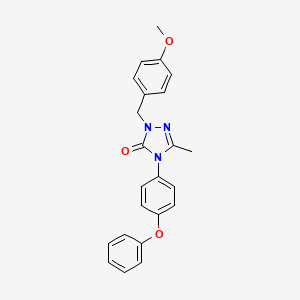
![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

